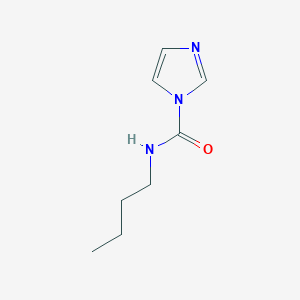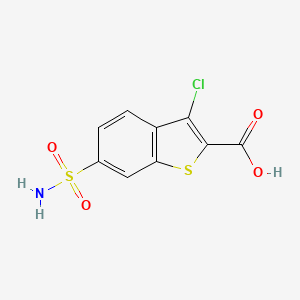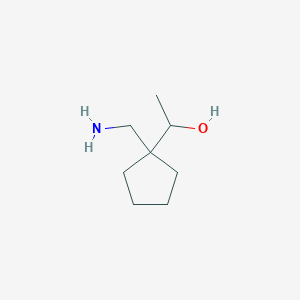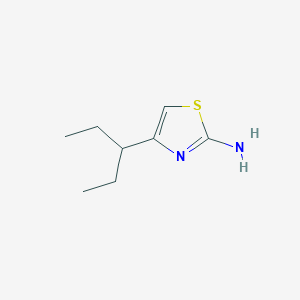
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves the introduction of difluoromethyl groups into the pyrazole ring. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxamide with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis process, making it scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluoromethyl-pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
- 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
Comparison: Compared to its analogs, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C5H6F2N4O |
|---|---|
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
4-amino-1-(difluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C5H6F2N4O/c6-5(7)11-1-2(8)3(10-11)4(9)12/h1,5H,8H2,(H2,9,12) |
Clave InChI |
ZGBRYFPYJIXJOB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1C(F)F)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13178101.png)

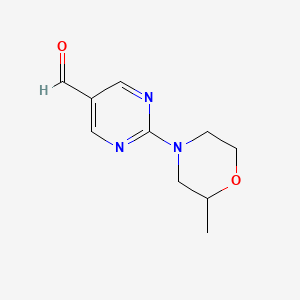
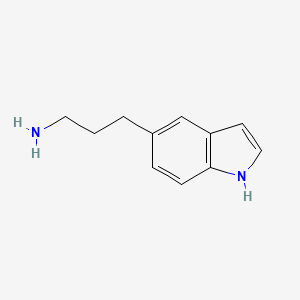
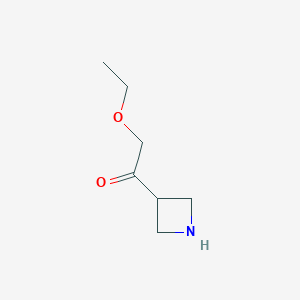
![4-Chloro-6-[ethyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178141.png)
